molecular formula C6H10N2O B041375 Pentanamide, 5-cyano- CAS No. 2304-58-7

Pentanamide, 5-cyano-

Cat. No. B041375
CAS RN: 2304-58-7
M. Wt: 126.16 g/mol
InChI Key: XZUDGZXKOFPLBC-UHFFFAOYSA-N
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Description

Pentanamide, 5-cyano-, also known as 5-Cyanopentanamide, is a chemical substance with the molecular formula C6H10N2O . It is an important intermediate in various chemical reactions . The substance is an hydration product of adiponitrile, a dinitrile and an important precursor to the polymer nylon 66 .


Synthesis Analysis

The synthesis of Pentanamide, 5-cyano- and its derivatives has been a subject of research. For instance, a series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity . Another study describes a process for obtaining 5-cyanophthalide, an intermediate used for the synthesis of citalopram and its active enantiomer S(+) citalopram .


Molecular Structure Analysis

The molecular structure of Pentanamide, 5-cyano- is represented by the formula C6H10N2O . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of (2R)-5-cyano-2-[(3-acetamidophenyl)formamido]pentanamide have been created .


Chemical Reactions Analysis

The chemical reactivity of Pentanamide, 5-cyano- has been studied in various contexts. For example, a research describes the preparation of mixtures of new halogen-substituted phenol derivatives and their effects due to linkages with a fatty amide (pentanamide). The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently .


Physical And Chemical Properties Analysis

Pentanamide, 5-cyano- has several physical and chemical properties. It is a white shiny powder or flakes . It has a melting point of 101-106 °C, a boiling point of 189.55°C, and a density of 0.8735 . It is soluble in water (almost transparency) .

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Pentanamide derivatives like 4,4'-azobis(4-cyano-N,N'-dioctadecyl)pentanamide have been used in the synthesis of amphiphilic polymers, which show significant solution properties in water and can form multimolecular micelles (Winnik et al., 1992).
  • Crystallography and Material Characterization :

    • The structural analysis of compounds like 5-Chloro-N-(4-nitrophenyl)pentanamide using X-ray powder diffraction methods contributes to understanding molecular structures and properties (Qing Wang et al., 2015).
  • Chemical Reactions and Mechanisms :

    • Research has been conducted on the transformation of primary carboxamides like pentanamide through reactions with lead tetraacetate, leading to the formation of acylamines (Acott et al., 1968).
  • Antitumor Properties :

    • Studies on nicotinamide derivatives synthesized from pentamide derivatives reveal significant in vitro antitumor properties, indicating potential therapeutic applications (Girgis et al., 2006).
  • Biomedical Applications :

    • Pentanamide derivatives have been utilized in the development of electrochemical microsensors for in vivo monitoring of biomarkers like H2O2 in the brain, showcasing their utility in medical diagnostics (Luo et al., 2022).
  • Organic Synthesis :

    • In the field of organic chemistry, pentanamide has been used in the synthesis of various compounds, demonstrating its versatility as a building block (Savel'ev et al., 2016).
  • Material Science and Engineering :

    • The study and characterization of conducting block copolymers, where pentanamide derivatives play a critical role, contribute to the advancement of material science (Alkan et al., 2001).
  • Agricultural Applications :

    • Research on the role of pentanamide as a volatile substance in rice grains offers insights into pest control strategies in agriculture (Zhang et al., 2021).

Safety And Hazards

Pentanamide, 5-cyano- should be handled with care. It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . It is also advised to consult a physician and show the safety data sheet .

properties

IUPAC Name

5-cyanopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUDGZXKOFPLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074730
Record name Pentanamide, 5-cyano-
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanamide, 5-cyano-

CAS RN

2304-58-7
Record name 5-Cyanopentanamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentanamide, 5-cyano-
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Record name Pentanamide, 5-cyano-
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Record name Pentanamide, 5-cyano-
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Record name 5-cyanopentanamide
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Synthesis routes and methods I

Procedure details

Various Pseudomonas strains were grown on 10 mM adipontrile in PR Basal medium for 24 h and harvested by centrifugation. Wet cell pastes were frozen for storage. To test for biocatalyst reaction, 50 mg of frozen cell paste was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile substrate was added to a final concentration of 100 mM and the cell suspensions were shaken at 200 rpm at 5° C. for 4-7 h. Cells were removed by centrifugation and the clarified supernatant was analyzed for the presence of 5-cyanopentanamide by gas chromatography. The following Pseudomonas strains were found to produce the desired product: P. putida 5B-MGN-2p (NRRL-18668), Pseudomonas sp. 3L-H-2-6-1p, P. putida 20-5-SBN-1b (ATCC 55735), P. putida 3L-G-1-5-1a-1 (ATCC 55736), P. chlororaphis B23 (FERM-B187), Pseudomonas sp. 3L-H-9-6-2p, and P. putida 2-H-9-5-1a.
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Synthesis routes and methods II

Procedure details

In a 20 mL glass vial, 50 mg wet cell paste of 20-5-SBN-1b (ATCC 55735) was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile was added to a final concentration of 400 mM and the reaction mixture was shaken at 200 rpm at 30° C. for 4 h on a rotary shaker. Cells were removed by centrifugation and the recovered aqueous solution was diluted (1:20 with 10 mM 1,1-diethyl urea internal standard in acetonitrile) and analyzed by gas chromatography. Of the ADN substrate, 41% of the original material remained and 50% had been converted to the only observed product, 5-cyanopentanamide.
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Synthesis routes and methods III

Procedure details

A process as claimed in claim 1, wherein at least 5 mol of water are employed per mole of adiponitrile and a yield of at least 10% of 5-cyanovaleramide is obtained.
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